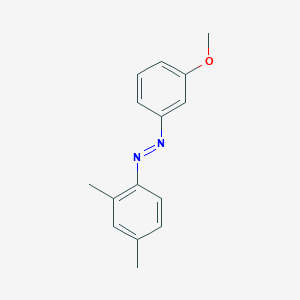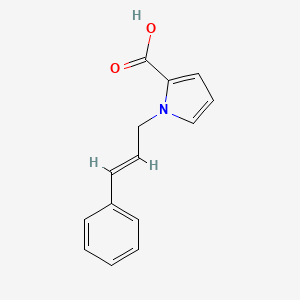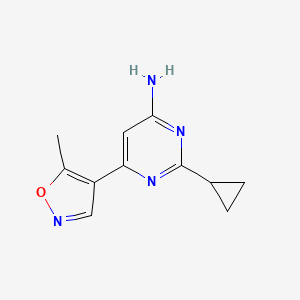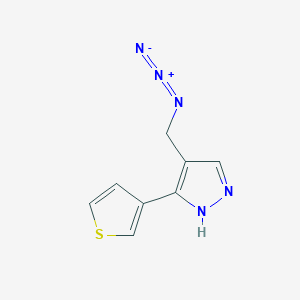
4-(叠氮甲基)-3-(噻吩-3-基)-1H-吡唑
描述
“4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole” is a chemical compound with the molecular formula C8H7N5S. It is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .科学研究应用
有机电子学和形态控制
该噻吩衍生物应用于有机电子学领域,特别是在通过电喷雾技术设计和控制有机材料的形态方面。 溶剂特性对形态有很大影响,而形态对有机电子器件的性能至关重要 .
卟啉类合成
该化合物是合成卟啉类化合物的构建块,卟啉类化合物是由于其电子和光物理性质而备受关注的大环化合物。 用噻吩衍生物取代吡咯部分,可以在介观稠合碳卟啉中形成新的结构单元 .
药物分析和杂质检测
在药物中,特别是沙坦类药物物质中,该化合物的叠氮基团是分离和检测叠氮类杂质的关键。 利用UHPLC-UV-MS方法可以提高选择性和分离度,从而满足分析这些杂质的要求 .
药物杂质的定量分析
该化合物的叠氮基团对于定量分析沙坦类药物物质中的叠氮类杂质也很重要。 采用高灵敏度和稳健的方法来确保这些杂质的含量控制在安全阈值以下 .
作用机制
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole” would be influenced by factors such as its solubility, stability, and reactivity. The azido group might make the compound more reactive, which could affect its metabolism and excretion .
生化分析
Biochemical Properties
4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole can impact cell signaling pathways, potentially leading to altered cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific proteins or enzymes, altering their conformation and activity . This binding can lead to the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term exposure to 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels, potentially leading to changes in overall metabolic activity . The specific pathways and enzymes involved can vary, but they often include those related to energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . The transport and distribution mechanisms are crucial for understanding the overall effects of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole in biological systems.
Subcellular Localization
The subcellular localization of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can influence the interactions of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole with other biomolecules, thereby modulating its effects on cellular processes.
属性
IUPAC Name |
4-(azidomethyl)-5-thiophen-3-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S/c9-13-11-4-7-3-10-12-8(7)6-1-2-14-5-6/h1-3,5H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRPXZXUXBUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)
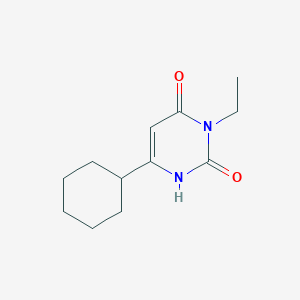
![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)
![2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482432.png)

